molecular formula C16H14N2O4 B11032135 Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B11032135
M. Wt: 298.29 g/mol
InChI Key: CMTABDRTZAQWRB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a substituted pyridine derivative with an appropriate ester, followed by cyclization and functional group modifications . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate can be compared with other similar heterocyclic compounds, such as:

    Indole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.

    Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.

    Pyrimidine derivatives: Important in the development of pharmaceuticals due to their role in DNA and RNA synthesis. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 4-amino-6-oxo-2-phenyl-7H-furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H14N2O4/c1-2-21-16(20)12-13(17)10-8-11(9-6-4-3-5-7-9)22-15(10)18-14(12)19/h3-8H,2H2,1H3,(H3,17,18,19)

InChI Key

CMTABDRTZAQWRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)OC(=C2)C3=CC=CC=C3)N

Origin of Product

United States

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